CH5164840 -

CH5164840

Catalog Number: EVT-287202
CAS Number:
Molecular Formula: C19H23N5O2S
Molecular Weight: 385.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CH5164840 is a potent and selective HSP90 inhibitor. CH5164840 showed remarkable antitumor activity against NSCLC cell lines and xenograft models. CH5164840 has potent antitumor activity and is highly effective in combination with erlotinib against NSCLC tumors with EGFR overexpression and mutations.
Source and Classification

CH5164840 was developed by Chugai Pharmaceutical Co., Ltd., based in Kanagawa, Japan. It belongs to the class of Hsp90 inhibitors, which are being explored for their potential in targeted cancer therapies. The classification of CH5164840 is significant as it demonstrates the ongoing interest in modulating protein chaperone functions to combat malignancies .

Synthesis Analysis

Methods and Technical Details

The synthesis of CH5164840 utilizes a structure-based drug design approach aimed at creating macrocyclic compounds that can effectively interact with the Hsp90 protein. This method involves the identification of specific binding sites and optimizing the molecular structure to enhance affinity and potency against Hsp90 .

The synthetic pathway typically involves multiple steps, including:

  1. Formation of the Macrocyclic Structure: This step is crucial as it determines the compound's ability to fit into the binding pocket of Hsp90.
  2. Incorporation of Functional Groups: The addition of 2-amino and 6-arylpyrimidine groups is essential for enhancing the compound's biological activity and selectivity.
  3. Purification: Following synthesis, the compound undergoes purification processes to ensure high purity levels (>98%) necessary for biological testing.
Molecular Structure Analysis

Structure and Data

The molecular structure of CH5164840 features a macrocyclic arrangement characterized by a 2-amino-6-arylpyrimidine core. This structure allows for effective interactions with the ATP-binding site of Hsp90. The specific arrangement of atoms within this compound facilitates its binding affinity and inhibitory action against Hsp90, which is critical for its function as a molecular chaperone in cells .

Structural Data

  • Molecular Formula: C₁₈H₁₈N₄O
  • Molecular Weight: Approximately 306.37 g/mol
  • Key Functional Groups: Amino group, pyrimidine ring
Chemical Reactions Analysis

Reactions and Technical Details

CH5164840 primarily functions through its interaction with the ATP-binding site of Hsp90, inhibiting its chaperone activity. This inhibition disrupts several signaling pathways critical for cancer cell survival and proliferation. The mechanism involves:

  • Binding to Hsp90: CH5164840 competes with ATP for binding at the N-terminal domain of Hsp90.
  • Induction of Client Protein Misfolding: By inhibiting Hsp90, CH5164840 leads to the destabilization and degradation of client proteins that are essential for tumor growth.

Research has demonstrated that this compound can enhance the efficacy of other anticancer agents, such as erlotinib, by overcoming resistance mechanisms associated with Hsp90 function .

Mechanism of Action

Process and Data

The mechanism by which CH5164840 exerts its effects involves several key steps:

  1. Inhibition of ATP Hydrolysis: By binding to Hsp90's ATP-binding site, CH5164840 prevents ATP hydrolysis, essential for Hsp90's conformational cycling.
  2. Disruption of Protein Folding: The inhibition results in misfolding or aggregation of client proteins, leading to their degradation via proteasomal pathways.
  3. Alteration in Signaling Pathways: This cascade affects various signaling pathways involved in cell proliferation and survival, including those regulated by oncogenic proteins .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid powder.
  • Solubility: Soluble in organic solvents; specific solubility data may vary based on formulation.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may require specific storage conditions to maintain integrity.
  • Reactivity: Reacts with biological targets primarily through non-covalent interactions (hydrogen bonds, hydrophobic interactions).

Relevant studies have shown that CH5164840 maintains its efficacy across various pH levels, indicating robust chemical stability under physiological conditions .

Applications

Scientific Uses

CH5164840 has significant potential in cancer therapy due to its role as an Hsp90 inhibitor. Its applications include:

  • Combination Therapy: Enhancing the effectiveness of existing treatments such as erlotinib in non-small cell lung cancer by overcoming resistance mechanisms.
  • Targeted Therapy Development: As part of ongoing research into targeted therapies for various cancers, particularly those resistant to conventional treatments.

Moreover, ongoing clinical trials are investigating its efficacy and safety profile in diverse cancer types, which may lead to new therapeutic strategies leveraging this compound's unique properties .

Introduction to CH5164840

Molecular Characteristics as an HSP90 Inhibitor

CH5164840 (C₁₉H₂₃N₅O₂S; MW 385.48 g/mol) is a synthetic macrocyclic 2-aminopyrimidine compound designed to inhibit heat shock protein 90 (HSP90) by targeting its N-terminal ATP-binding domain [1] [6]. Key structural features include:

  • A 7-thia-3,5,11,15-tetraazatricyclo[15.3.1.1²,⁶]docosa-1(21),2,4,6(22),17,19-hexaene core with methyl substituents at C18 and C20 [6]
  • High binding affinity for HSP90α/β (IC₅₀: 10–50 nM in NSCLC cell lines) and >150-fold selectivity over kinases [1] [3]
  • Solubility in DMSO but not water, supporting preclinical formulation [6]

Table 1: Molecular Characteristics of CH5164840

PropertyValue
Chemical Name4-amino-18,20-dimethyl-7-thia-3,5,11,15-tetraazatricyclo[15.3.1.1²,⁶]docosa-1(21),2,4,6(22),17,19-hexaene-10,16-dione
Molecular FormulaC₁₉H₂₃N₅O₂S
Molecular Weight385.48 g/mol
Exact Mass385.1573
Binding Affinity for HSP90IC₅₀ = 10–50 nM
Selectivity>400 kinases non-reactive

Structural Classification Within the HSP90 Inhibitor Family

CH5164840 belongs to the macrocyclic aminopyrimidine class of second-generation HSP90 inhibitors, distinct from classical structural categories [4] [10]:

  • Geldanamycin derivatives (e.g., 17-AAG): Benzoquinone ansamycins with hepatotoxicity concerns
  • Radicicol-based inhibitors (e.g., ganetespib): Resorcinol-containing analogs with improved solubility
  • Purine analogs (e.g., PU-H71): Mimic ATP structure but lack isoform selectivity
  • Macrocyclic aminopyrimidines: Feature rigid polycyclic scaffolds enhancing ATP-pocket occupancy; CH5164840’s tricyclic core optimizes van der Waals interactions with Leu48, Asp93, and Phe138 residues in the N-domain [4] [6]

Table 2: Structural Classification of HSP90 Inhibitors

ClassRepresentativesKey FeaturesCH5164840 Differentiation
Geldanamycin Derivatives17-AAG, IPI-504Benzoquinone; hepatotoxicNon-benzoquinone; reduced liver toxicity
Radicicol-BasedGanetespib, NVP-AUY922Resorcinol moiety; improved solubilityMacrocyclic scaffold; higher HSP90β affinity
Purine AnalogsPU-H71, Debio 0932ATP-mimetic; pan-isoform inhibitionIsoform-selective potential
Macrocyclic AminopyrimidinesCH5164840Rigid tricyclic core; enhanced bindingOptimized for NSCLC oncoprotein degradation

Historical Development of Non-Geldanamycin HSP90 Inhibitors

The evolution of non-geldanamycin inhibitors addressed three limitations of first-generation compounds: hepatotoxicity, poor solubility, and metabolic instability [4] [10]. Key milestones:

  • 2000s: Radicicol-inspired resorcinols (e.g., ganetespib) emerged, eliminating quinone-related toxicity but retaining pan-HSP90 inhibition [10].
  • 2010–2012: Rational drug design identified aminopyrimidine as a privileged scaffold; CH5164840 was synthesized via structure-based optimization to enhance HSP90 binding and oral bioavailability [6]. Virtual screening leveraged X-ray crystallography data to refine interactions with the ATP-binding "lid" region (residues 100–121) [1].
  • 2012–2013: Preclinical validation demonstrated CH5164840’s synergy with EGFR/HER2 inhibitors in NSCLC models, overcoming acquired resistance mutations (e.g., T790M) [1] [10]. This positioned it as a candidate for combination therapy rather than monotherapy.

The development pipeline prioritized compounds disrupting oncogenic client proteins (EGFR, HER2, ALK) without activating compensatory heat shock responses—a key advantage over early geldanamycin analogs [4] [9].

Properties

Product Name

CH5164840

IUPAC Name

4-amino-18,20-dimethyl-7-thia-3,5,11,15-tetrazatricyclo[15.3.1.12,6]docosa-1(21),2(22),3,5,17,19-hexaene-10,16-dione

Molecular Formula

C19H23N5O2S

Molecular Weight

385.5 g/mol

InChI

InChI=1S/C19H23N5O2S/c1-11-8-12(2)14-9-13(11)15-10-17(24-19(20)23-15)27-7-4-16(25)21-5-3-6-22-18(14)26/h8-10H,3-7H2,1-2H3,(H,21,25)(H,22,26)(H2,20,23,24)

InChI Key

OMFBVBRFVYLRQT-UHFFFAOYSA-N

SMILES

CC1=CC(=C2C=C1C3=CC(=NC(=N3)N)SCCC(=O)NCCCNC2=O)C

Solubility

Soluble in DMSO, not in water

Synonyms

CH5164840; CH-5164840; CH 5164840.

Canonical SMILES

CC1=CC(=C2C=C1C3=CC(=NC(=N3)N)SCCC(=O)NCCCNC2=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.